N-Isopropylthiophene-2-sulfonamide

Overview

Description

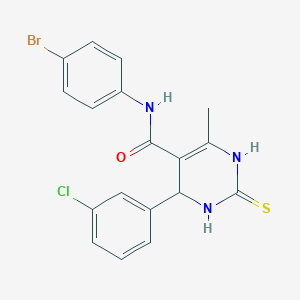

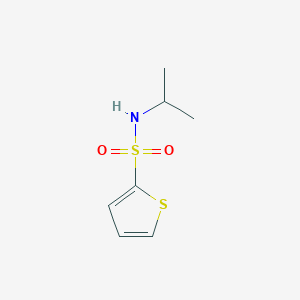

“N-Isopropylthiophene-2-sulfonamide” is a chemical compound with the molecular formula C7H11NO2S2 . It has a molecular weight of 205.02 . The IUPAC name for this compound is N-propan-2-ylthiophene-2-sulfonamide .

Synthesis Analysis

The synthesis of sulfonamides, such as N-Isopropylthiophene-2-sulfonamide, can be achieved through the oxidative coupling of thiols and amines . This method is efficient, environmentally friendly, and economical, making it highly useful for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .Molecular Structure Analysis

The molecular structure of N-Isopropylthiophene-2-sulfonamide is characterized by the presence of a sulfonamide group (SO2NH2) and a thiophene ring . The sulfonamide group is a key feature of many organosulfur compounds, including N-Isopropylthiophene-2-sulfonamide .Chemical Reactions Analysis

Sulfonamides, including N-Isopropylthiophene-2-sulfonamide, are known to participate in various chemical reactions. They are often used as building blocks in medical chemistry . The exact chemical reactions involving N-Isopropylthiophene-2-sulfonamide would depend on the specific conditions and reactants involved.Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

N-Isopropylthiophene-2-sulfonamide and its derivatives demonstrate potent inhibitory effects on carbonic anhydrase (CA) isoenzymes, particularly human erythrocytes carbonic anhydrase I and II (hCA-I and hCA-II). These sulfonamides show strong inhibition at small concentrations, contributing to the design of novel therapeutic agents that may act as carbonic anhydrase inhibitors (Alım, Köksal & Karaman, 2020).

Environmental Implications

Sulfonamides, including N-Isopropylthiophene-2-sulfonamide, are extensively used in human therapy and animal husbandry. Their chemical oxidation by environmentally friendly oxidants such as ferrate(VI) has been studied to mitigate the risk of environmental contamination. These studies suggest potential applications in water treatment to remove sulfonamides, converting them into less toxic byproducts (Sharma, Mishra & Nesnas, 2006).

Molecular and Optical Properties

Research into the molecular orbitals, optical, and thermodynamic parameters of thiophene sulfonamide derivatives, including N-Isopropylthiophene-2-sulfonamide, reveals their biological activity and potential for new drug manufacturing. These studies focus on geometric parameters, hyperpolarizability, and electronic properties, indicating applications in the development of compounds with nonlinear optical responses (Mubarik et al., 2021).

Mechanism of Action

While the specific mechanism of action for N-Isopropylthiophene-2-sulfonamide is not mentioned in the search results, sulfonamides in general are known to inhibit a bacterial metabolic pathway as competitive inhibitors of the enzyme dihydropteroate synthetase . This enzyme is vital in the synthesis of folate, which is required for cells to make nucleic acids, such as DNA or RNA .

properties

IUPAC Name |

N-propan-2-ylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S2/c1-6(2)8-12(9,10)7-4-3-5-11-7/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDDLNDXTPMGMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B3260577.png)

![[1-(3-Fluoro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B3260582.png)

![2-Bromo-4h-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3260614.png)